
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Fluoro-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)benzène-1,2-diamine est un composé chimique appartenant à la classe des dérivés d'acide boronique. Il se caractérise par la présence d'un atome de fluor, d'un cycle dioxaborolane et de deux groupes amine liés à un cycle benzénique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-Fluoro-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)benzène-1,2-diamine implique généralement un processus en plusieurs étapes. Une méthode courante consiste en la borylation d'un dérivé benzénique fluoré à l'aide d'un réactif dioxaborolane. La réaction est souvent catalysée par un catalyseur au palladium et réalisée en conditions inertes pour prévenir l'oxydation .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. En outre, des mesures strictes de contrôle qualité sont mises en œuvre pour garantir la pureté et la constance du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-Fluoro-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)benzène-1,2-diamine subit différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines correspondantes ou d'autres formes réduites.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des nucléophiles tels que les amines et les alcools. Les réactions sont généralement réalisées à des températures contrôlées et sous atmosphère inerte pour assurer la sélectivité et le rendement .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des amines. Les réactions de substitution peuvent conduire à une variété de dérivés benzéniques substitués .
Applications de la recherche scientifique
Le 4-Fluoro-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)benzène-1,2-diamine a plusieurs applications de recherche scientifique :
Industrie : Il est utilisé dans la production de matériaux avancés, y compris des polymères et des composants électroniques.
Mécanisme d'action
Le mécanisme d'action du 4-Fluoro-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)benzène-1,2-diamine implique son interaction avec des cibles moléculaires et des voies spécifiques. L'atome de fluor et le cycle dioxaborolane jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut former des complexes stables avec divers substrats, facilitant les processus catalytiques et synthétiques .
Applications De Recherche Scientifique
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom and dioxaborolane ring play crucial roles in its reactivity and binding affinity. The compound can form stable complexes with various substrates, facilitating catalytic and synthetic processes .
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)aniline
- 1,3,5-Tris(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)benzène
Unicité
Le 4-Fluoro-5-(tétraméthyl-1,3,2-dioxaborolan-2-yl)benzène-1,2-diamine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend particulièrement précieux dans les applications nécessitant un contrôle précis de la réactivité et de la sélectivité .
Propriétés
Formule moléculaire |
C12H18BFN2O2 |
|---|---|
Poids moléculaire |
252.10 g/mol |
Nom IUPAC |
4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,15-16H2,1-4H3 |
Clé InChI |
VPXDRKWQXYNKJM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


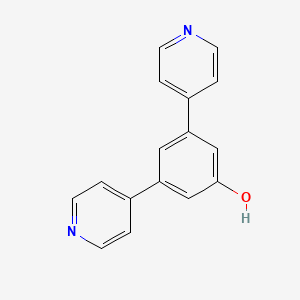

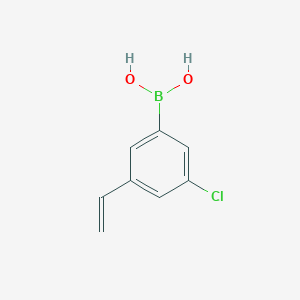

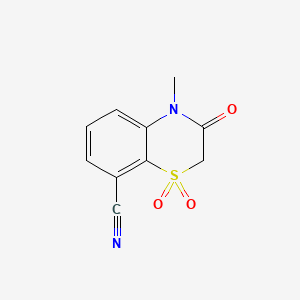
![9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759453.png)
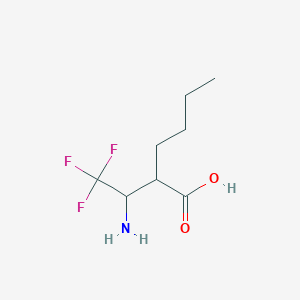
![tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)


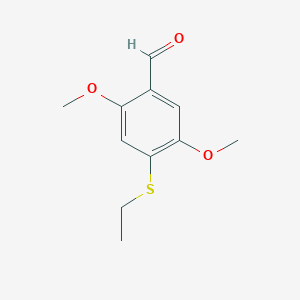
![2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
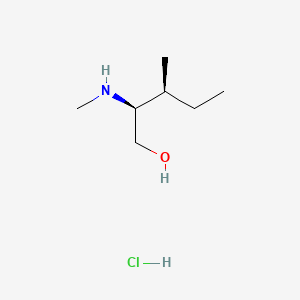
![2-methyl-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B11759489.png)
